3-Pentanol 3-Pentanol Pentan-3-ol is a secondary alcohol that is pentane substituted by a hydroxy group at position 3. It is produced by plants and is a component of emitted insect sex pheromones. It has a role as a pheromone, a biomarker, a plant metabolite and a fuel additive. It is a secondary alcohol and a pentanol.
3-Pentanol is a natural product found in Zingiber mioga, Opuntia ficus-indica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 584-02-1
VCID: VC21001853
InChI: InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
SMILES: CCC(CC)O
Molecular Formula: C5H12O
C5H12O
CH3CH2CHOHCH2CH3
Molecular Weight: 88.15 g/mol

3-Pentanol

CAS No.: 584-02-1

Cat. No.: VC21001853

Molecular Formula: C5H12O
C5H12O
CH3CH2CHOHCH2CH3

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

3-Pentanol - 584-02-1

Specification

CAS No. 584-02-1
Molecular Formula C5H12O
C5H12O
CH3CH2CHOHCH2CH3
Molecular Weight 88.15 g/mol
IUPAC Name pentan-3-ol
Standard InChI InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key AQIXEPGDORPWBJ-UHFFFAOYSA-N
SMILES CCC(CC)O
Canonical SMILES CCC(CC)O
Boiling Point 116 °C
Flash Point 30 °C c.c.
Melting Point -8 °C

Introduction

Physical and Chemical Properties

PropertyValueReference
CAS Number584-02-1
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
InChI KeyAQIXEPGDORPWBJ-UHFFFAOYSA-N

Physical Properties

3-Pentanol is a clear, colorless liquid at room temperature with a characteristic sweet, herbal, and oily nutty odor . It has relatively low water solubility but is miscible with common organic solvents. Table 2 presents the key physical properties of 3-pentanol.

Table 2: Physical Properties of 3-Pentanol

PropertyValueReference
Physical StateClear colorless liquid
Melting Point-75 °C
Boiling Point114-115 °C (at 749 mmHg)
Density0.815 g/mL at 25 °C
Vapor Pressure11.69 hPa (25 °C)
Flash Point105 °F (40.6 °C)
Water Solubility5.5 g/100 mL (30 °C)
Refractive Indexn20/D 1.410
Dielectric Constant17.0 (20 °C)
LogP1.210
Relative Polarity0.463

Chemical Properties

As a secondary alcohol, 3-pentanol exhibits typical reactivity associated with the hydroxyl functional group. It undergoes oxidation to form 3-pentanone, and can participate in esterification reactions with carboxylic acids . The compound features moderate polarity and can form hydrogen bonds through its hydroxyl group.

3-Pentanol is classified as an extremely weak basic (essentially neutral) compound based on its pKa value of approximately 15.31 . It shows good solubility in organic solvents including acetone, benzene, ethanol, and diethyl ether . The chemical properties and reactivity of 3-pentanol are influenced by its secondary alcohol functionality, which affects its oxidation potential and reaction kinetics.

Applications and Uses

Industrial Applications

3-Pentanol serves various industrial purposes, primarily as:

  • A solvent in organic synthesis and chemical reactions

  • A starting material for preparation of liquid crystals

  • A reagent for synthesizing compounds such as 3-(4-bromophenyloxy)pentane

  • A reactant in catalytic deoxydehydration reactions of sugar alcohols

  • A component in the production of pharmaceuticals and corrosion inhibitors

Its solvent properties make it particularly useful in specific chemical processes where selective dissolution or reaction media are required.

Role as a Flavoring Agent

3-Pentanol is widely utilized as a flavoring agent in the food industry. It imparts sweet, fruity, and herbal notes to food products . According to food safety databases, 3-pentanol has received regulatory approval as a food additive and is listed in the EWG's Food Scores with a rating of 1-3, indicating relatively low concern for health effects .

The compound has been detected in certain natural food products, notably in prickly pears, making it a potential biomarker for the consumption of these foods . Its presence in various food products contributes to complex flavor profiles and enhances consumer experience.

Research Findings

Role in Plant Immunity

One of the most intriguing discoveries regarding 3-pentanol is its ability to prime plant immune responses against bacterial pathogens. A 2015 study published in the journal "Frontiers in Plant Science" demonstrated that gaseous 3-pentanol triggers induced resistance in Arabidopsis plants against Pseudomonas syringae pv. tomato DC3000, a bacterial speck pathogen .

The research showed that exposure to 3-pentanol vapor at concentrations as low as 100 nM significantly reduced disease severity and bacterial growth in Arabidopsis plants. The mechanism involves priming of both salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are critical components of plant defense responses .

Specifically, plants exposed to 3-pentanol and subsequently challenged with the pathogen showed:

  • 32-fold and 16-fold upregulation of PDF1.2 (JA signaling marker) at 6 and 12 hours post-inoculation, respectively

  • 3.7-fold and 4.1-fold upregulation of PR1 (SA signaling marker) at similar time points

  • No significant change in CHIB (ethylene signaling marker)

These findings suggest that 3-pentanol acts as a defense priming agent, preparing plants to respond more rapidly and strongly to pathogen attack without directly activating defense responses in the absence of pathogens.

Autoignition Studies

Comprehensive studies on 3-pentanol's autoignition properties have been conducted to evaluate its potential as an alternative fuel. In 2021, Feng et al. performed theoretical and experimental studies on 3-pentanol autoignition, including ab initio calculations, shock tube experiments, and kinetic modeling .

The researchers investigated H-abstraction reactions from 3-pentanol by various radicals (H, CH3, HO2, and OH), which are significant in the 3-pentanol oxidation process. They calculated potential energy surfaces using the high-level DLPNO-CCSD(T)/CBS(T-Q)//M06-2X/cc-pVTZ method and derived rate constants for these reactions over a temperature range of 400-2000 K .

Ignition delay times (IDTs) for 3-pentanol/air mixtures were measured using a shock tube, spanning:

  • Temperature range: 920-1450 K

  • Pressures: 6, 10, and 20 bar

  • Equivalence ratios: 0.5, 1.0, and 1.5

The experimental results showed that IDTs decreased with increasing temperature and reflected shock pressure. A revised kinetic model based on these findings provided improved predictions compared to previous models . This research is particularly valuable for understanding the combustion chemistry of 3-pentanol and its potential applications in engine technology.

Function as an Insect Pheromone

3-Pentanol has been identified as a component of insect sex pheromones, highlighting its ecological significance. It plays a crucial role in insect communication, particularly in mating behavior .

Research has shown that 3-pentanol:

  • Promotes the aggregation of male Megaplatypus mutatus (Coleoptera, Curculionidae, Platypodinae)

  • Facilitates mating behavior in several other insect species

  • Functions as both an attractant and a sex pheromone

This dual role of 3-pentanol as both a plant defense elicitor and an insect pheromone suggests complex ecological interactions that warrant further investigation. The compound may be involved in multitrophic relationships between plants, pathogens, and insects, potentially influencing ecosystem dynamics.

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